Cas no 2172127-44-3 (1-(3-bromophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutane-1-carboxylic acid)

1-(3-Bromophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane core functionalized with a 3-bromophenyl group and an Fmoc-protected amino moiety. Its structural design makes it valuable in peptide synthesis and medicinal chemistry, particularly as a building block for constrained scaffolds. The bromophenyl substituent offers versatility for further cross-coupling reactions, while the Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid functionality enhances solubility and reactivity for conjugation. This compound is suited for applications requiring rigid, sterically defined intermediates with orthogonal protecting group strategies, aiding in the development of peptidomimetics and bioactive molecules.
1-(3-bromophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutane-1-carboxylic acid structure
2172127-44-3 structure
Product Name:1-(3-bromophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutane-1-carboxylic acid
CAS No:2172127-44-3
MF:C26H22BrNO4
MW:492.361186504364
CID:5867156
PubChem ID:165523298
Update Time:2025-08-02

1-(3-bromophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutane-1-carboxylic acid
    • EN300-1450471
    • 2172127-44-3
    • 1-(3-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C26H22BrNO4/c27-17-7-5-6-16(12-17)26(24(29)30)13-18(14-26)28-25(31)32-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,28,31)(H,29,30)
    • InChI Key: KUOLHZLXWIFLEW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1(C(=O)O)CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 491.07322g/mol
  • Monoisotopic Mass: 491.07322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 686
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 75.6Ų

1-(3-bromophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 1-(3-bromophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutane-1-carboxylic acid

Comprehensive Overview of 1-(3-bromophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutane-1-carboxylic acid (CAS No. 2172127-44-3)

1-(3-bromophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutane-1-carboxylic acid (CAS No. 2172127-44-3) is a specialized organic compound widely utilized in pharmaceutical research and peptide synthesis. Its unique structure, featuring a cyclobutane core and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable for drug discovery and bioconjugation applications. Researchers frequently search for "Fmoc-protected amino acids" or "cyclobutane derivatives in drug design," highlighting its relevance in modern medicinal chemistry.

The compound's 3-bromophenyl moiety enhances its utility in cross-coupling reactions, a topic trending in organic synthesis forums. With the rise of AI-assisted molecular design, queries like "CAS 2172127-44-3 solubility" or "Fmoc-cyclobutane carboxylic acid applications" reflect growing interest in its physicochemical properties. Its role in constructing peptide mimetics aligns with the demand for novel therapeutics targeting protein-protein interactions, a hot topic in oncology and neurodegenerative disease research.

From a synthetic perspective, 1-(3-bromophenyl)-3-(Fmoc-amino)cyclobutane-1-carboxylic acid exemplifies advancements in stereoselective cyclobutane functionalization. Laboratories often investigate "Fmoc deprotection conditions" or "bromophenyl cyclobutane building blocks" to optimize its use in solid-phase peptide synthesis (SPPS). The compound's carboxylic acid group further enables conjugation with biomolecules, addressing search trends like "carboxylate activation methods 2024."

Environmental and regulatory considerations are also prominent in user queries. While not classified as hazardous, researchers seek "CAS 2172127-44-3 safety data" or "green chemistry alternatives for Fmoc compounds," reflecting the industry's shift toward sustainable practices. The compound's stability under SPPS conditions (piperidine-labile Fmoc group) makes it a staple in automated peptide synthesizers, a technology gaining traction in academic and industrial labs.

In analytical chemistry, 2172127-44-3 is characterized by HPLC and mass spectrometry, with users frequently searching for "HPLC methods for Fmoc-amino acids." Its UV-active fluorenyl group facilitates detection at 260-300 nm, a feature exploited in purity assessments. The bromine atom also enables X-ray crystallography studies, addressing crystallographer demands for "heavy-atom derivatives for phase determination."

Emerging applications include its use in PROTAC (proteolysis-targeting chimera) development, where the cyclobutane scaffold provides metabolic stability. This connects to trending searches like "non-peptidic linkers in PROTACs." As the pharmaceutical industry explores beyond-rule-of-5 molecules, this compound's balanced lipophilicity (predicted LogP ~3.5) positions it as a valuable intermediate for CNS drug candidates.

The synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition, followed by sequential introduction of the 3-bromophenyl and Fmoc-protected amine groups. Patent databases reveal growing IP activity around "functionalized cyclobutane patents," underscoring its commercial potential. With the global peptide therapeutics market projected to exceed $50 billion by 2027, demand for high-purity Fmoc-amino acid derivatives like this compound will continue rising.

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